molecular formula C7H12ClN3 B1309019 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine CAS No. 925634-46-4

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Cat. No. B1309019
CAS RN: 925634-46-4
M. Wt: 173.64 g/mol
InChI Key: PFJTZFXCKUWHFQ-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis process for “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine” was not found in the search results.


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The specific molecular structure of “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine” was not found in the search results.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJTZFXCKUWHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424438
Record name 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

CAS RN

925634-46-4
Record name 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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